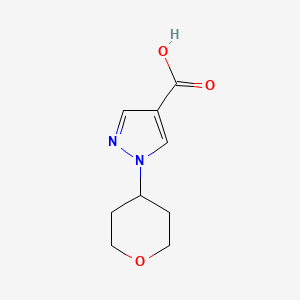

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

Overview

Description

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxytetrahydropyran with hydrazine derivatives under acidic conditions to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

Reduction: Formation of dihydropyrazole derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid and its derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic avenues for treating conditions such as arthritis .

Anticancer Potential

Preliminary studies indicate that pyrazole derivatives can induce apoptosis in cancer cells. The specific compound under discussion has shown promise in targeting specific cancer cell lines, suggesting further exploration in anticancer drug development .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various complex molecules, including:

- Pharmaceuticals : Used as a building block for synthesizing new drug candidates.

- Agricultural Chemicals : Its derivatives have been explored for use in agrochemicals, including fungicides and herbicides .

Data Table: Summary of Applications

| Application Area | Specific Uses | References |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticancer | |

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

Case Studies

-

Antimicrobial Study :

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, against resistant bacterial strains. The results demonstrated significant inhibition rates comparable to existing antibiotics . -

Anti-inflammatory Research :

In a controlled laboratory setting, the compound was tested for its ability to reduce inflammatory markers in human cell lines. The findings indicated a dose-dependent reduction in cytokine levels, supporting its potential use in anti-inflammatory therapies . -

Cancer Cell Line Testing :

Research conducted at a prominent cancer research institute explored the effects of this compound on various cancer cell lines. The results revealed that it could effectively induce apoptosis and inhibit cell proliferation in certain types of cancer cells, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid

- 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-carboxylic acid

- 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.

Biological Activity

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1340372-11-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and case studies.

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

- Structure : The compound features a pyrazole ring fused with a tetrahydropyran moiety, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been identified as an inhibitor of the ALK5 receptor (activin-like kinase 5), which plays a crucial role in the TGF-β signaling pathway associated with cancer and fibrotic diseases. Inhibition of ALK5 can lead to decreased tumor growth and fibrosis .

Pharmacological Studies

Recent studies have highlighted the compound's effectiveness in inhibiting ALK5 autophosphorylation with an IC₅₀ value of 25 nM. Furthermore, it demonstrated significant inhibition of NIH3T3 cell activity with an IC₅₀ of 74.6 nM. In vivo studies indicated that oral administration at a dose of 30 mg/kg resulted in tumor growth inhibition in CT26 xenograft models without notable toxicity .

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | IC₅₀ Value | Reference |

|---|---|---|---|

| ALK5 Inhibition | Autophosphorylation | 25 nM | |

| Cell Proliferation Inhibition | NIH3T3 Cells | 74.6 nM | |

| Tumor Growth Inhibition | CT26 Xenograft Model | Significant |

Case Study 1: Antitumor Efficacy

In a controlled study, the administration of this compound resulted in significant tumor size reduction in murine models. The study emphasized the compound's potential as a therapeutic agent against solid tumors by modulating the TGF-β signaling pathway.

Case Study 2: Safety Profile

A safety assessment conducted during preclinical trials showed no significant adverse effects at therapeutic doses. The compound's favorable pharmacokinetic profile suggests it may be suitable for further development as an antitumor agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with a suitable hydrazine derivative (e.g., substituted phenylhydrazine) and a tetrahydropyran-containing precursor. Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH or KOH in aqueous ethanol) yields the carboxylic acid . Advanced routes may involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the pyrazole ring .

Q. How can structural confirmation of this compound be achieved experimentally?

Combine multiple analytical techniques:

- FT-IR : Confirm carboxylic acid (-COOH) via O-H stretching (~2500-3300 cm⁻¹) and C=O (~1700 cm⁻¹) .

- NMR : Use H NMR to identify the tetrahydro-2H-pyran moiety (e.g., axial/equatorial protons at δ 3.5–4.5 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm). C NMR confirms the carbonyl carbon (~165–170 ppm) .

- X-ray crystallography : Resolve hydrogen-bonding patterns and molecular geometry, especially the chair conformation of the tetrahydropyran ring .

Q. What are the critical physical properties to characterize during purity assessment?

- Melting point : Compare experimental values (e.g., 87–89°C for analogous tetrahydropyran-carboxylic acids) to literature data .

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>98%) .

- Elemental analysis : Validate C, H, N, and O content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods enhance understanding of this compound’s reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces for nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in tetrahydropyran) causing signal splitting .

- 2D NMR (COSY, NOESY) : Assign overlapping proton signals and confirm through-space interactions in crowded regions .

- Solid-state IR vs. solution-phase : Account for hydrogen-bonding differences by comparing spectra in KBr pellets and DMSO solutions .

Q. How can hydrogen-bonding networks influence crystallization outcomes?

- X-ray crystallography : Analyze intermolecular O-H···N/O interactions between the carboxylic acid and pyrazole/tetrahydropyran moieties, which stabilize specific packing motifs (e.g., dimeric pairs or chains) .

- Thermogravimetric analysis (TGA) : Correlate thermal stability with hydrogen-bond strength (e.g., decomposition temperatures >200°C indicate robust networks) .

Q. What methodologies evaluate biological activity in drug discovery contexts?

- Enzyme inhibition assays : Test against kinases or carboxylases using fluorescence-based substrates (e.g., ATP-competitive assays) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations to assess therapeutic potential .

- ADMET prediction : Apply QSAR models to estimate pharmacokinetic properties (e.g., logP for lipophilicity) .

Q. Methodological Best Practices

- Synthetic scale-up : Optimize reaction conditions (e.g., solvent choice, catalyst loading) using design of experiments (DoE) to minimize side products .

- Crystallization : Use slow evaporation from ethanol/water mixtures to grow single crystals suitable for X-ray analysis .

- Data reproducibility : Validate spectral assignments with independent synthetic batches and computational simulations .

Properties

IUPAC Name |

1-(oxan-4-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-9(13)7-5-10-11(6-7)8-1-3-14-4-2-8/h5-6,8H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFVSCLQHTZDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340372-11-3 | |

| Record name | 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.